Tetrabutylammonium dihydrogen phosphate
Overview
Description
Tetrabutylammonium dihydrogen phosphate is a quaternary ammonium salt with the chemical formula (CH3CH2CH2CH2)4N[OP(OH)2O]. It is commonly used in various chemical and biological applications due to its unique properties as an ion-pairing reagent and pH buffer .
Mechanism of Action
Target of Action
Tetrabutylammonium dihydrogen phosphate primarily targets the process of selective N-alkylation of indoles with electron-poor alkenes . It also acts as a hydrogen-bond-acceptor (HBA) catalyst to synthesize ketoesters via αC-H bond activation .
Mode of Action
this compound interacts with its targets by acting as a catalyst. It facilitates the selective N-alkylation of indoles with electron-poor alkenes . Furthermore, it serves as a hydrogen-bond-acceptor (HBA) catalyst, enabling the synthesis of ketoesters via αC-H bond activation .
Biochemical Pathways
this compound affects the biochemical pathways involved in the synthesis of ketoesters and the selective N-alkylation of indoles . The compound’s catalytic action influences these pathways, leading to the production of specific biochemical products.
Pharmacokinetics
As a quaternary ammonium salt, it is mainly used as an electrolyte , which suggests that it may have unique absorption, distribution, metabolism, and excretion properties that impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of ketoesters and the selective N-alkylation of indoles . These processes result from the compound’s role as a catalyst and a hydrogen-bond-acceptor (HBA).
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic, meaning it absorbs moisture from the air . This property could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium dihydrogen phosphate plays a significant role in biochemical reactions. It is often used as a catalyst for the selective N-alkylation of indoles with electron-poor alkenes . It also acts as a hydrogen-bond-acceptor (HBA) catalyst to synthesize ketoesters via αC-H bond activation . The nature of these interactions involves the compound’s ability to donate or accept protons, which is a key feature of many biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its function as a catalyst and a hydrogen-bond-acceptor. It can facilitate the transfer of protons in biochemical reactions, thereby influencing the rate and direction of these reactions . This can lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.
Temporal Effects in Laboratory Settings
It is known that it can form an explosive mixture with air , indicating that it must be handled with care in laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium dihydrogen phosphate can be synthesized through the reaction of tetrabutylammonium hydroxide with phosphoric acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where tetrabutylammonium hydroxide is reacted with phosphoric acid under controlled conditions. The product is then purified through filtration and crystallization processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium dihydrogen phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can act as a catalyst in the selective N-alkylation of indoles with electron-poor alkenes.
Hydrogen-Bond-Acceptor Reactions: It serves as a hydrogen-bond-acceptor catalyst in the synthesis of ketoesters via αC-H bond activation.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include electron-poor alkenes and indoles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound include N-alkylated indoles and ketoesters .
Scientific Research Applications
Tetrabutylammonium dihydrogen phosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium hydroxide
- Tetrabutylammonium chloride
- Tetrabutylammonium bromide
- Tetrabutylammonium acetate
- Tetrabutylammonium hydrogensulfate
Uniqueness
Tetrabutylammonium dihydrogen phosphate is unique due to its dual functionality as both an ion-pairing reagent and a pH buffer. This dual functionality makes it particularly valuable in applications requiring precise control of pH and enhanced separation of analytes .
Properties
IUPAC Name |
dihydrogen phosphate;tetrabutylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H3O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRNBPCNZJXHRJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
Record name | Tetrabutylammonium dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4063951 | |
Record name | Tetrabutylammonium dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063951 | |
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Molecular Weight |
339.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Tetrabutylammonium dihydrogen phosphate | |
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CAS No. |
5574-97-0 | |
Record name | Tetrabutylammonium dihydrogen phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5574-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetrabutylammonium dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, phosphate (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Tetrabutylammonium dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063951 | |
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Record name | Tetrabutylammonium dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.498 | |
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Record name | TETRABUTYLAMMONIUM DIHYDROGEN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRD3CJW5P4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TBAP function as an ion-pairing reagent in HPLC?
A1: TBAP acts as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) by forming neutral ion pairs with charged analytes. This pairing enhances retention on the hydrophobic stationary phase, improving separation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This technique is particularly useful for separating polar compounds like nucleotides, organic acids, and pharmaceuticals.
Q2: Can you provide examples of specific analytes separated using TBAP in HPLC?
A2: Certainly. Research highlights TBAP's effectiveness in separating:
- Nucleotides: ATP, ADP, AMP, cAMP, and other related nucleotides. [, , ]
- Organic acids: Pyridinedicarboxylic acids, docusate sodium. [, ]
- Pharmaceuticals: Suramin, doxorubicin, chlorophacinone, diphacinone, minodronic acid, ditolylacinone, cefsulodin, cefotiam, DB-67, risedronate, cefotaxime, iothalamate, p-aminohippuric acid, and colesevelam HCl. [, , , , , , , , , , , , ]
- Other compounds: Polyprenyl phosphate oligomers, food coal-tar dyes, and uric acid. [, , , , , ]
Q3: How does the concentration of TBAP influence analyte retention in HPLC?
A3: Increasing TBAP concentration generally increases analyte retention up to a certain point, beyond which the effect plateaus or even decreases. [, ] This behavior is attributed to the balance between ion-pair formation in the mobile phase and competition for binding sites on the stationary phase.
Q4: Besides concentration, what other factors affect TBAP's performance in HPLC separations?
A4: Key factors include:
- Mobile phase pH: Alters analyte ionization and, consequently, ion-pair formation. [, , , ]
- Organic modifier type and concentration: Influences the polarity of the mobile phase, impacting analyte partitioning. [, , , , , ]
- Column type: Hydrophobic stationary phases, such as C18, are commonly used for reversed-phase ion-pair chromatography with TBAP. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What are the advantages of using TBAP as an ion-pairing reagent compared to other reagents?
A5: TBAP offers several advantages, including:
Q6: What is the role of TBAP in the synthesis of calcium phosphate nanomaterials?
A6: TBAP serves as a phosphate source in the synthesis of calcium phosphate nanorods and nanowires. [] By injecting TBAP into a solution containing calcium oleate, calcium phosphate nanomaterials with controlled length and morphology can be obtained by carefully adjusting reaction parameters like temperature and molar ratios.
Q7: How does TBAP contribute to the proton conductivity of tin pyrophosphate in fuel cells?
A7: Studies show that tin pyrophosphate synthesized using TBAP as the phosphate precursor exhibits higher proton conductivity compared to those synthesized using other precursors. [] This improvement is attributed to the influence of TBAP on the crystalline structure and morphology of the resulting tin pyrophosphate.
Q8: Are there other applications of TBAP beyond analytical chemistry and materials science?
A8: Yes, TBAP has been explored in:
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